2-(Chloromethyl)-4-fluoro-1-methylbenzene
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be made from readily available starting materials. This often involves multiple steps, each with its own specific reagents and reaction conditions .Chemical Reactions Analysis
Chemical reactions analysis would involve studying how the compound reacts when it is subjected to various chemical conditions. This could include reactions where the compound is converted into other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, MS, etc.) .Scientific Research Applications
Application in Anticancer Research
- Field : Medicinal Chemistry
- Summary : 2-chloromethyl-4(3H)-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-fluoro-1-methylbenzene, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents . They represent a class of functionalized and versatile building blocks .
- Methods : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot . Moreover, two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized .
- Results : The synthesized 4-anilinoquinazoline derivatives showed promising anticancer activity in vitro .
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : Chloromethyl derivatives are used in the chloromethylation of aromatic hydrocarbons and O-carbethoxy phenol substrates .
- Methods : The chloromethylation is carried out using a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
- Results : The corresponding chloromethyl derivatives are obtained in good to excellent yields .
Application in Epoxy Resin Synthesis
- Field : Polymer Chemistry
- Summary : Epichlorohydrin, a compound similar to 2-(Chloromethyl)-4-fluoro-1-methylbenzene, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Methods : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
- Results : The resulting epichlorohydrin is a highly reactive electrophilic compound and is used in the production of various materials .
Application in Anti-Inflammatory Research
- Field : Medicinal Chemistry
- Summary : 2-chloromethyl-4(3H)-quinazolinones, which can be synthesized from 2-(Chloromethyl)-4-fluoro-1-methylbenzene, are used in the preparation of anti-inflammatory agents .
- Methods : The synthesis involves the use of o-anthranilic acids as starting materials . The resulting 2-chloromethyl-4(3H)-quinazolinones can then be converted into various biologically active compounds .
- Results : The synthesized compounds have shown promising anti-inflammatory activity .
Application in Hypercrosslinked Polymers
- Field : Polymer Chemistry
- Summary : Hypercrosslinked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions .
- Methods : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
Application in Chloromethylation of Aromatic Compounds
- Field : Organic Chemistry
- Summary : Chloromethyl derivatives are used in the chloromethylation of aromatic compounds .
- Methods : The chloromethylation is carried out using a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
- Results : The corresponding chloromethyl derivatives are obtained in good to excellent yields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKSHHODKOMICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608273 | |
Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-fluoro-1-methylbenzene | |
CAS RN |
22062-55-1 | |
Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22062-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-fluoro-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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